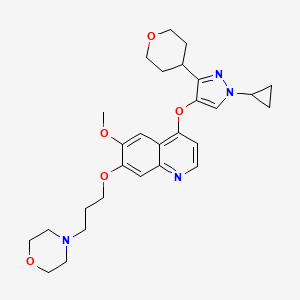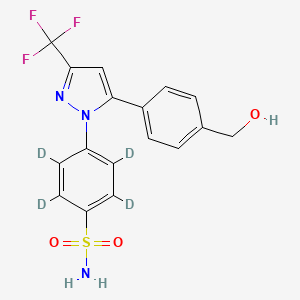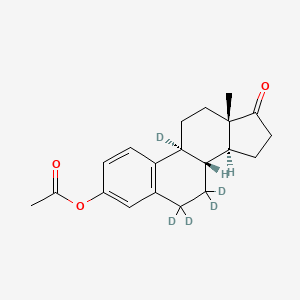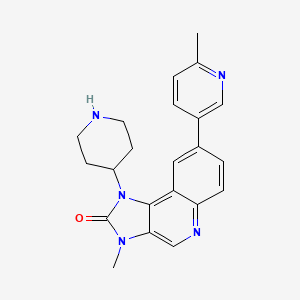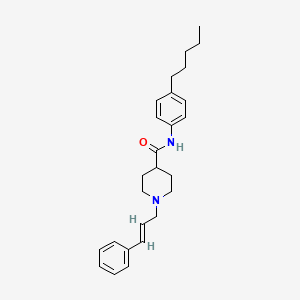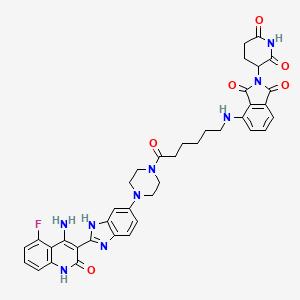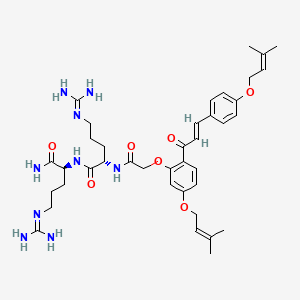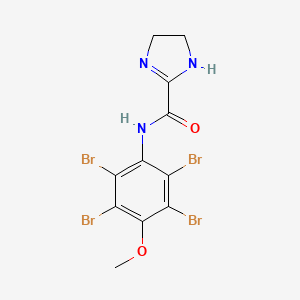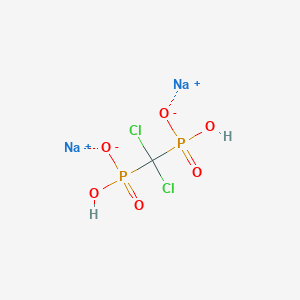
Clodronic acid (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clodronic acid (disodium salt), also known as clodronate disodium, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug for the prevention and treatment of osteoporosis in post-menopausal women and men. It is also used to reduce vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
Clodronic acid (disodium salt) is synthesized through the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction involves the formation of dichloromethylene diphosphonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of clodronic acid (disodium salt) follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
化学反応の分析
Types of Reactions
Clodronic acid (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dichloromethylene diphosphonic acid.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include dichloromethylene diphosphonic acid and its derivatives .
科学的研究の応用
Clodronic acid (disodium salt) has a wide range of scientific research applications:
作用機序
Clodronic acid (disodium salt) inhibits osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in the bone, preventing their dissolution and thereby reducing bone resorption. The compound is metabolized intracellularly to a β-γ-methylene analog of ATP, which is cytotoxic to osteoclasts and macrophages .
類似化合物との比較
Clodronic acid (disodium salt) is similar to other bisphosphonates such as etidronic acid and tiludronic acid. it is unique in its ability to selectively deplete macrophages and its use in experimental medicine for this purpose . Other similar compounds include:
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Clodronic acid (disodium salt) stands out due to its specific applications in both medical and experimental settings, particularly in the selective depletion of macrophages .
特性
分子式 |
CH2Cl2Na2O6P2 |
|---|---|
分子量 |
288.85 g/mol |
IUPAC名 |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChIキー |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
正規SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


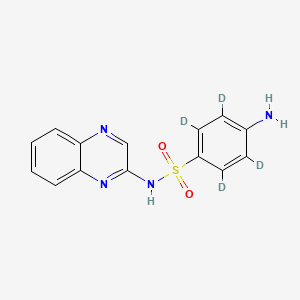

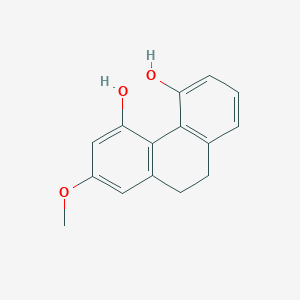
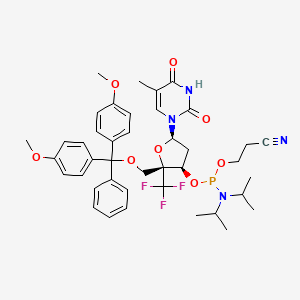
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
